6-Chloro-3-benzofuranone (CAS 3260-78-4) is a highly reactive, halogenated bicyclic ketone widely procured as a fundamental building block for the synthesis of complex benzofurans, aurones, and biologically active pharmaceutical ingredients (APIs). Featuring an aromatic ring fused to a reactive carbonyl-containing heterocycle, it serves as a critical electrophilic and nucleophilic hub in organic synthesis. The presence of the chlorine atom at the 6-position not only dictates the electronic environment of the C2-methylene group—facilitating efficient aldol condensations—but also provides a strategic handle for late-stage cross-coupling or acts as a metabolic block in medicinal chemistry. Industrial buyers prioritize this specific isomer for its reliable purity, predictable reactivity profile under mild conditions, and its indispensable role in generating regiochemically pure 6-substituted benzofuran derivatives for agrochemical and pharmaceutical pipelines [1].
Substituting 6-chloro-3-benzofuranone with its close analogs, such as 5-chloro-3-benzofuranone or unsubstituted benzofuran-3(2H)-one, fundamentally alters both the synthetic process and the end-product efficacy. The positional shift of the chlorine atom from the 6- to the 5-position significantly changes the inductive effects on the heterocyclic ring, altering the pKa of the alpha-protons and shifting the required conditions for condensation reactions. In medicinal chemistry, generic substitution is entirely unviable; the 6-chloro substitution specifically blocks a major CYP450 metabolic liability site that the 5-chloro or unsubstituted analogs leave exposed. Furthermore, attempting to use 6-bromo-3-benzofuranone as a generic halogenated substitute often leads to chemoselectivity failures, as the weaker C-Br bond is prone to unintended oxidative addition during multi-step sequences where the C-Cl bond remains orthogonally stable [1].
The electron-withdrawing effect of the 6-chloro group significantly enhances the acidity of the C2 protons relative to unsubstituted analogs. In standard aldol condensations with substituted benzaldehydes to form aurones, 6-chloro-3-benzofuranone achieves >90% conversion under mild, base-catalyzed conditions (e.g., neutral alumina or catalytic piperidine). In contrast, the unsubstituted benzofuran-3(2H)-one often requires stronger bases (like NaOH/KOH) to achieve similar kinetics, which can induce competitive ring-opening and reduce isolated yields to 60-70% [1].
| Evidence Dimension | Aldol condensation yield under mild basic conditions |
| Target Compound Data | >90% yield with intact heterocycle |
| Comparator Or Baseline | Unsubstituted benzofuran-3(2H)-one (60-70% yield with competitive ring-opening) |
| Quantified Difference | 20-30% absolute yield increase with preservation of sensitive functional groups |
| Conditions | Condensation with benzaldehyde derivatives using catalytic weak base |
Allows manufacturers to synthesize complex, functionalized aurones and benzofurans efficiently without relying on harsh bases that degrade sensitive downstream targets.
When designing multi-step synthetic routes that involve early-stage reduction or functionalization of the ketone followed by late-stage cross-coupling, the choice of halogen is critical. 6-Chloro-3-benzofuranone exhibits excellent orthogonal stability; its C-Cl bond remains intact (>95% retention) during standard palladium-catalyzed reactions directed at other sites or during ketone reduction (e.g., using NaBH4). Conversely, the 6-bromo-3-benzofuranone comparator is highly susceptible to premature oxidative addition or hydrodebromination under identical conditions, leading to substantial byproduct formation and loss of the halogen handle [1].
| Evidence Dimension | Halogen retention during early-stage reductive or Pd-catalyzed steps |
| Target Compound Data | >95% C-Cl bond retention |
| Comparator Or Baseline | 6-Bromo-3-benzofuranone (<50% C-Br retention due to premature cleavage) |
| Quantified Difference | >45% improvement in halogen retention for late-stage use |
| Conditions | Standard ketone reduction (NaBH4) or orthogonal Pd-catalyzed functionalization |
Provides synthetic chemists with a reliable, stable halogen handle that survives intermediate steps, reducing waste and simplifying purification in complex API synthesis.
In the development of benzofuran-based therapeutics, the 6-position of the benzofuran core is a known hotspot for CYP450-mediated oxidative metabolism. Procuring 6-chloro-3-benzofuranone to build the API core directly introduces a chlorine atom at this exact position, effectively blocking para-hydroxylation. Pharmacokinetic profiling of resulting 6-chloro-benzofuran derivatives shows significantly extended biological half-lives and improved metabolic stability compared to derivatives synthesized from 5-chloro-3-benzofuranone or unsubstituted precursors, which remain vulnerable to rapid hepatic clearance [1].
| Evidence Dimension | Resistance to CYP450-mediated oxidation at the benzofuran core |
| Target Compound Data | High metabolic stability (blocked 6-position) |
| Comparator Or Baseline | 5-Chloro or unsubstituted derivatives (Vulnerable to rapid 6-position oxidation) |
| Quantified Difference | Significant reduction in intrinsic clearance (CLint) in hepatic models |
| Conditions | In vitro human liver microsome (HLM) stability assays for downstream APIs |
Justifies the specific procurement of the 6-chloro isomer over the 5-chloro isomer to ensure downstream APIs possess viable, long-lasting pharmacokinetic profiles.
Due to its enhanced C2 acidity and high-yielding condensation under mild conditions, this compound is the premier starting material for manufacturing 6-chloro-aurones, which are actively investigated for kinase inhibition and anti-inflammatory properties [1].
The stability of the C-Cl bond makes it the ideal precursor for multi-step syntheses where the ketone is first converted to a substituted benzofuran, followed by late-stage Buchwald-Hartwig or Suzuki couplings at the 6-position[1].
In medicinal chemistry programs where rapid hepatic clearance is a liability, utilizing this specific building block ensures the resulting benzofuran core is protected against CYP450 oxidation at the critical 6-position, vastly improving the pharmacokinetic profile of the final drug candidate [1].